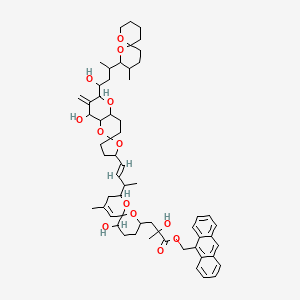![molecular formula C22H38O4Sr B1149566 BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] CAS No. 199445-30-2](/img/new.no-structure.jpg)
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE [SR(TMHD)2] is an organometallic compound widely used in various scientific and industrial applications. This compound is known for its stability and ability to form complexes with metals, making it valuable in fields such as material science and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE typically involves the reaction of strontium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) in an appropriate solvent. One common method includes dissolving strontium acetate in methanol and then adding TMHD to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods
On an industrial scale, the production of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE may involve more sophisticated techniques such as metal-organic chemical vapor deposition (MOCVD). This method allows for precise control over the composition and uniformity of the resulting compound, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of strontium.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligand (TMHD) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and a suitable solvent .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield strontium oxides, while substitution reactions can produce various strontium-ligand complexes .
Applications De Recherche Scientifique
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE exerts its effects involves the formation of stable complexes with metals. The TMHD ligand coordinates with the strontium ion, stabilizing it and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the strontium ion, making it useful in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COPPER(II): Similar in structure but contains copper instead of strontium.
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II): Contains nickel and exhibits different reactivity and applications.
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)BARIUM: Contains barium and is used in different industrial processes.
Uniqueness
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM HYDRATE is unique due to its specific coordination with strontium, which imparts distinct properties and reactivity compared to its analogs with other metals. This uniqueness makes it particularly valuable in applications requiring specific metal-ligand interactions .
Propriétés
Numéro CAS |
199445-30-2 |
|---|---|
Formule moléculaire |
C22H38O4Sr |
Poids moléculaire |
454.16 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)
![Cyclopenta[c]pyrrol-4(1H)-one](/img/structure/B1149489.png)






